molecular formula C13H12ClNOS2 B150472 Phlorizin dihydrate CAS No. 7061-54-3

Phlorizin dihydrate

Cat. No.: B150472
CAS No.: 7061-54-3
M. Wt: 297.8 g/mol
InChI Key: PTUQHHHUGYXBPD-UHFFFAOYSA-N
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Description

Phlorizin is a naturally occurring glucoside of phloretin, belonging to the dihydrochalcone class of flavonoids. It is primarily found in the bark of apple trees and other members of the Rosaceae family. Phlorizin is known for its sweet taste and white crystalline appearance. It has been extensively studied for its biological activities, including antioxidant, antibacterial, antiviral, and antidiabetic properties .

Mechanism of Action

Phlorizin dihydrate, also known as Phlorizin, dihydrate, is a flavonoid that belongs to the dihydrochalcones subclass . It is gradually becoming known for its biological activity . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

This compound primarily targets antioxidant enzymes in the body, such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) . These enzymes play a crucial role in protecting the body from oxidative stress.

Mode of Action

This compound exerts its antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . It also exerts its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism .

Biochemical Pathways

This compound affects the IL-1β/IKB-α/NF-KB signaling pathway . This pathway is crucial for the regulation of immune responses and inflammation. By modulating this pathway, this compound can exert antioxidant effects and protect the body from oxidative stress .

Result of Action

This compound can increase the activity of antioxidant enzymes in the body . It can improve the symptoms of diabetes, lower fasting blood sugar, improve blood lipid levels, protect pancreatic islets from damage, and reduce fat accumulation in liver cells . Additionally, it can suppress the TLR4-induced NF-κB signaling pathway leading to inhibition of NO and cytokines (TNF-α and IL-6) production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its bioavailability can be affected by the presence of other compounds in the gastrointestinal tract

Biochemical Analysis

Biochemical Properties

Phlorizin dihydrate interacts with various enzymes, proteins, and other biomolecules. It can exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . It also increases the activity of antioxidant enzymes in the body, such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can exert its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism . It also alleviates oxidative stress, DNA damage, and apoptosis in HepG2 cells induced by H2O2 by regulating the expression of Nrf2 protein and apoptosis-related genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is an inhibitor of SGLT1 and SGLT2 because it competes with D-glucose for binding to the carrier; this action reduces renal glucose transport, lowering the amount of glucose in the blood . It also suppresses the TLR4-induced NF-κB signaling pathway leading to inhibition of NO and cytokines (TNF-α and IL-6) production .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been found to alleviate oxidative stress, DNA damage, and apoptosis in HepG2 cells induced by H2O2 by regulating the expression of Nrf2 protein and apoptosis-related genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diet-induced obese animal models, the anti-obesity effect of this compound was related to thermogenesis of brown adipose tissue by activating the signaling pathway Tyk2/STAT3 .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is deglycosylated into phloretins in the small intestine, and these dihydrochalcones are converted further by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) which represent major phase II drug-metabolizing enzymes to yield phloretin glucuronides and phloretin sulfate glucuronides .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a competitive inhibitor of sodium–glucose cotransporters SGLT1 and SGLT2, because it could bind with the carrier that competed with D-glucose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phlorizin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction of phlorizin from apple tree leaves using a solvent mixture of methanol and water, followed by purification through chromatographic techniques .

Industrial Production Methods: In industrial settings, phlorizin is typically extracted from the bark of apple trees. The extraction process involves grinding the bark, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques such as crystallization or chromatography to obtain pure phlorizin .

Chemical Reactions Analysis

Types of Reactions: Phlorizin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Phloretin and glucose.

    Oxidation: Phloretin and other oxidation products.

    Reduction: Dihydrophlorizin

Scientific Research Applications

Phlorizin has a wide range of scientific research applications:

Comparison with Similar Compounds

Phlorizin is unique among dihydrochalcones due to its potent inhibitory effects on sodium-glucose transporters. Similar compounds include:

Phlorizin stands out due to its specific inhibition of sodium-glucose transporters, making it a valuable compound for research in diabetes and metabolic disorders .

Properties

CAS No.

7061-54-3

Molecular Formula

C13H12ClNOS2

Molecular Weight

297.8 g/mol

IUPAC Name

5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3

InChI Key

PTUQHHHUGYXBPD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S

melting_point

110.0 °C

physical_description

Off-white powder;  [ChromaDex MSDS]
Solid

Pictograms

Irritant

solubility

1 mg/mL at 22 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main biological activities of phlorizin dihydrate reported in these studies?

A1: While this compound itself did not show significant activity in some assays, research suggests its potential role in:

  • Antiproliferative activity: this compound, present in dried apple and pear decoctions, contributed to the antiproliferative effects observed against various cancer cell lines (HeLa, LS174, MRC-5). Interestingly, the digestion process enhanced this activity, suggesting a potential role of metabolites. []
  • Adsorption of other polyphenols: Bamboo shoots dietary fibers, particularly those prepared enzymatically, showed a high adsorption capacity for this compound, suggesting a potential role in protecting and delivering this compound in the digestive system. []

Q2: What is the chemical structure of this compound and how is it usually quantified?

A2: this compound is a dihydrochalcone glycoside.

  • Structure: It consists of a phloretin aglycone (dihydrochalcone) linked to a glucose molecule via a glycosidic bond. []
  • Quantification: High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is commonly employed to identify and quantify this compound in various plant materials, including hawthorn and apple extracts. [, ]

Q3: How does the geographical origin of the plant source affect the this compound content?

A3: Studies on hawthorn demonstrate that the geographical origin can significantly influence the content of this compound. For instance, hawthorn samples from Jiangsu (China) showed distinct this compound levels compared to those from Shandong, Henan, Shaanxi, and Shanxi. This difference highlights the impact of environmental factors and cultivation practices on the phytochemical composition of plants. []

Q4: What is the crystal structure of this compound?

A4: The crystal structure of this compound has been determined through X-ray crystallography. []* Conformation: The dihydrochalcone moiety exists in a flat, fully extended conformation. The attached glucose ring adopts a chair conformation. * Hydrogen bonding: Extensive intramolecular and intermolecular hydrogen bonding contribute to the crystal packing and stability of the compound. []

Q5: Does this compound contribute to the antioxidant properties of fruits?

A5: The research provided does not focus on this aspect of this compound. While other phenolic compounds like catechin, found in apples, showed significant antioxidant activity against oxidative DNA damage, the specific role of this compound in this context requires further investigation. []

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